1-(2-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde

ALDH1A1 inhibition HPGD inhibition dual-target pharmacology

Research on ALDH1A1-mediated chemoresistance and HPGD-driven prostaglandin metabolism often requires separate probe molecules, introducing confounding variables. This cyclopropane carbaldehyde derivative solves this by providing a single-agent dual-target pharmacological signature. - Dual Inhibition: ALDH1A1 IC50 = 1.92 μM; HPGD IC50 = 68 nM (28-fold selectivity for HPGD) - Orthogonal Reactivity: Secondary alcohol enables esterification, etherification, or carbamate derivatization; unsubstituted cyclopropane permits C2/C3 functionalization - Chemical Biology Probe: Enables simultaneous interrogation of both pathways in ovarian cancer stem cell models Supplied at ≥95% purity with full quality assurance documentation. Immediate global shipping from US stock.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
Cat. No. B13263919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC(C)C(CC1(CC1)C=O)O
InChIInChI=1S/C9H16O2/c1-7(2)8(11)5-9(6-10)3-4-9/h6-8,11H,3-5H2,1-2H3
InChIKeyJXUIVUOYBPPYBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde (CAS 1936714-29-2): Procurement-Grade Cyclopropane Carbaldehyde with Dual ALDH1A1/HPGD Pharmacological Annotation


1-(2-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde (CAS 1936714-29-2) is a C9H16O2 cyclopropane carbaldehyde derivative bearing a secondary alcohol on a branched 2-hydroxy-3-methylbutyl side chain . With a molecular weight of 156.22 g/mol, it is supplied at ≥95% purity for research use . This compound is annotated in the ChEMBL database (CHEMBL3103021) with quantitative inhibition data against two pharmacologically relevant targets: aldehyde dehydrogenase 1A1 (ALDH1A1) and 15-hydroxyprostaglandin dehydrogenase (HPGD/15-PGDH) [1]. Its structural combination of a strained cyclopropane ring, a reactive formyl group, and a secondary hydroxyl-bearing branched alkyl chain distinguishes it from both simpler cyclopropane carbaldehydes used in fragrance applications [2] and from established ALDH1A1-targeted chemotypes.

Why Generic Substitution of 1-(2-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde Fails: Structural Determinants of Divergent Target Engagement and Physicochemical Profile


Substituting this compound with a generic cyclopropane carbaldehyde or a closely related hydroxyalkyl analog risks losing the specific dual-target pharmacological signature—ALDH1A1 inhibition at low micromolar potency (IC50 1.92 μM) combined with 28-fold more potent HPGD inhibition (IC50 68 nM) [1]. Even among constitutional isomers sharing the C9H16O2 formula, the regiochemistry of the hydroxyl group (secondary vs. tertiary alcohol, 2-position vs. 3-position) critically determines hydrogen-bonding capacity, metabolic stability, and derivatization potential . Furthermore, the unsubstituted cyclopropane ring in this compound presents different steric and electronic properties compared to gem-dimethyl-substituted analogs or cyclopentane-homologated variants [2], each of which would alter aldehyde reactivity, conformational preferences, and biological target engagement in ways that cannot be predicted from the parent scaffold alone.

Quantitative Differentiation Evidence for 1-(2-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde: Head-to-Head and Cross-Study Comparative Data


Dual ALDH1A1/HPGD Inhibitory Profile Versus NCT-501: A 28-Fold Reversed Selectivity Window

1-(2-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde exhibits a dual ALDH1A1/HPGD inhibitory profile with a 28-fold preference for HPGD (IC50 68 nM) over ALDH1A1 (IC50 1.92 μM), as measured under comparable in vitro fluorescence assay conditions using NAD+/propionaldehyde for ALDH1A1 and PGE2 for HPGD, each with 15-minute incubation [1]. In contrast, the benchmark selective ALDH1A1 inhibitor NCT-501 (theophylline-based chemotype) displays an opposing selectivity pattern: potent ALDH1A1 inhibition (IC50 40 nM) with minimal HPGD engagement (IC50 >57,000 nM), representing >1,425-fold selectivity for ALDH1A1 over HPGD . Thus, the target compound and NCT-501 present diametrically opposite target engagement profiles within the same dehydrogenase enzyme panel, making them non-interchangeable for studies requiring HPGD co-engagement or ALDH1A1-selective pharmacology [1].

ALDH1A1 inhibition HPGD inhibition dual-target pharmacology cancer stem cell prostaglandin metabolism

ALDH1A1 Inhibitory Potency Comparison with Prototypical Selective Inhibitors CM026 and CM037

The target compound inhibits ALDH1A1 with an IC50 of 1.92 μM (1,920 nM), positioning it between two well-characterized selective ALDH1A1 inhibitors from distinct structural classes: CM026 (IC50 = 0.80 μM) and CM037 (IC50 = 4.6 μM), both assayed against human ALDH1A1 using propionaldehyde as substrate [1][2]. The target compound is approximately 2.4-fold less potent than CM026 but 2.4-fold more potent than CM037 on ALDH1A1 [1][2]. Critically, both CM026 and CM037 were characterized for selectivity against eight other ALDH isoenzymes and showed no significant HPGD inhibition [2], whereas the target compound demonstrates substantial HPGD activity (IC50 68 nM) [1]. This establishes the target compound as occupying a distinct pharmacological niche: ALDH1A1 potency comparable to existing tool compounds but with an additional, therapeutically relevant HPGD inhibitory function not present in the CM-series chemotypes.

ALDH1A1 inhibitor benchmarking IC50 comparison CM026 CM037 aldehyde dehydrogenase

Secondary Alcohol Regiochemistry: Differentiation from Tertiary Alcohol Positional Isomers (CAS 1934380-13-8 and CAS 1934380-25-2)

The target compound features a secondary alcohol at the 2-position of the 2-hydroxy-3-methylbutyl side chain, distinguishing it from two commercially cataloged C9H16O2 constitutional isomers: 1-(2-hydroxy-2-methylbutyl)cyclopropane-1-carbaldehyde (CAS 1934380-13-8), which bears a tertiary alcohol at the 2-position, and 1-(3-hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde (CAS 1934380-25-2), which bears a tertiary alcohol at the 3-position . The secondary alcohol in the target compound retains one hydrogen atom on the hydroxyl-bearing carbon, making it a hydrogen-bond donor with distinct acidity (pKa ~16-18 for secondary vs. ~18-20 for tertiary alcohols) and susceptibility to oxidation to the corresponding ketone—a transformation not available to the tertiary alcohol isomers . Conversely, the tertiary alcohol isomers are more resistant to metabolic oxidation and cannot serve as chiral handles for asymmetric synthesis. These differences in hydrogen-bonding capacity, oxidative metabolic fate, and synthetic derivatization potential make the regioisomers non-fungible in both medicinal chemistry and fragrance development contexts.

secondary alcohol tertiary alcohol regioisomer hydrogen-bond donor metabolic stability derivatization

Cyclopropane Core Versus Cyclopentane Homolog: Ring Strain and Conformational Differentiation

The target compound incorporates a cyclopropane ring (three-membered) directly bearing both the formyl group and the hydroxyalkyl side chain, whereas its cyclopentane homolog, 1-(2-hydroxy-3-methylbutyl)cyclopentane-1-carbaldehyde (CAS 1994550-60-5, C11H20O2, MW 184.27), replaces the cyclopropane with a significantly less strained five-membered ring [1]. Cyclopropane exhibits approximately 27.5 kcal/mol of ring strain due to its bond angle deformation from the tetrahedral ideal (60° vs. 109.5°), conferring unique reactivity including enhanced electrophilicity of the conjugated aldehyde and susceptibility to ring-opening reactions [2]. In contrast, cyclopentane has minimal ring strain (~6.5 kcal/mol) and adopts envelope or twist conformations that present the aldehyde and side chain in different spatial orientations. The cyclopropane's rigid, planarized geometry also imposes distinct conformational constraints on the appended hydroxyalkyl chain compared to the more flexible cyclopentane scaffold, directly impacting pharmacophore presentation and odorant-receptor interactions in fragrance applications [2][3].

cyclopropane cyclopentane ring strain conformational constraint aldehyde reactivity bioisostere

Absence of Gem-Dimethyl Substitution on the Cyclopropane Ring: Steric and Conformational Differentiation from the 2,2-Dimethyl Analog

The target compound bears an unsubstituted cyclopropane ring (only the formyl and hydroxyalkyl substituents at C1), whereas a closely related commercially available analog, 1-(2-hydroxy-3-methylbutyl)-2,2-dimethylcyclopropane-1-carbaldehyde (C11H20O2, MW 184.28, available from Sigma-Aldrich/Enamine), incorporates geminal dimethyl substitution at the C2 position of the cyclopropane ring . The gem-dimethyl group introduces significant steric bulk adjacent to both the aldehyde and the hydroxyalkyl attachment point, which can impede nucleophilic approach to the carbonyl, alter the conformational equilibrium of the side chain, and increase metabolic stability through the Thorpe-Ingold effect [1]. Additionally, the gem-dimethyl analog is ~18% heavier (MW 184.28 vs. 156.22) and more lipophilic (predicted ΔLogP ~+0.8 to +1.2), which may affect membrane permeability, protein binding, and olfactory volatility in fragrance applications. The unsubstituted ring of the target compound preserves maximal aldehyde reactivity and minimal steric occlusion of the cyclopropane C2-C3 positions for further functionalization .

gem-dimethyl effect steric hindrance cyclopropane substitution conformational analysis structure-activity relationship

Purity Specification and Commercial Availability Profile: Procurement-Grade Differentiation

The target compound is commercially available from AKSci (Cat. 8422EK) at a minimum purity specification of 95%, with long-term storage recommended in a cool, dry place . In comparison, the positional isomer 1-(3-hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde (CAS 1934380-25-2) is also cataloged at 95% minimum purity from the same vendor , while the gem-dimethyl analog (CAS not specified in vendor listing) is available through Sigma-Aldrich/Enamine but without a publicly posted minimum purity specification on the product page . The cyclopentane homolog (CAS 1994550-60-5) is listed in the CIRS Group regulatory database but its commercial availability for research procurement is less clearly established [1]. The target compound's documented purity specification, established CAS registry (1936714-29-2), and linkage to the PubChem substance database (CID 131231037) provide a verifiable procurement identity that facilitates quality-controlled acquisition for reproducible research.

chemical procurement purity specification vendor qualification CAS 1936714-29-2 research chemical sourcing

Best Research and Industrial Application Scenarios for 1-(2-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde Driven by Quantitative Differentiation Evidence


Dual ALDH1A1/HPGD Chemical Probe for Cancer Stem Cell and Prostaglandin Signaling Research

The compound's dual inhibitory profile—1.92 μM on ALDH1A1 and 68 nM on HPGD [1]—makes it suitable as a chemical biology probe in experimental systems where both ALDH1A1-mediated aldehyde detoxification and HPGD-mediated prostaglandin inactivation are implicated, such as ovarian cancer stem cell survival and chemotherapy resistance. Unlike NCT-501, which spares HPGD (IC50 >57 μM) , this compound enables simultaneous interrogation of both pathways in a single-agent format, reducing the confounding variables inherent in combination studies.

Scaffold-Hopping Starting Point for ALDH1A1 Inhibitor Medicinal Chemistry

Positioned between CM026 (0.80 μM) and CM037 (4.6 μM) in ALDH1A1 potency [1], the cyclopropane carbaldehyde scaffold offers a structurally distinct chemotype from both the CM-series inhibitors and the theophylline-based NCT-501 series. The secondary alcohol handle provides a vector for systematic SAR exploration through esterification, etherification, or carbamate formation, while the unsubstituted cyclopropane ring permits additional functionalization at C2 and C3—options unavailable in the gem-dimethyl analog [2].

Fragrance Intermediate with Hydroxyl Derivatization Handle for Pro-Fragrance Design

Cyclopropane carbaldehydes are patented as fragrance ingredients delivering fresh, citrus, green, and aldehydic notes [1]. The secondary alcohol in this specific compound enables the synthesis of pro-fragrance esters, acetals, or glucoside conjugates for controlled release applications, a derivatization pathway inaccessible to the tertiary alcohol positional isomers (CAS 1934380-13-8 and 1934380-25-2) [2]. The cyclopropane core further contributes the distinctive olfactory character associated with strained-ring aldehydes, differentiating it from cyclopentane-based fragrance aldehydes [1].

Synthetic Building Block for Cyclopropane-Containing Compound Libraries

The combination of a reactive aldehyde, a secondary alcohol, and an unsubstituted cyclopropane ring makes this compound a versatile intermediate for diversity-oriented synthesis [1]. The aldehyde can undergo reductive amination, Grignard addition, or Wittig olefination; the secondary alcohol permits Mitsunobu inversion, oxidation to the ketone, or sulfonate ester formation; and the cyclopropane can participate in ring-opening or cycloaddition reactions. This orthogonal reactivity profile distinguishes it from analogs where either the alcohol is tertiary (limiting oxidation/derivatization) [2] or the cyclopropane is gem-dimethyl-substituted (limiting ring functionalization) .

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